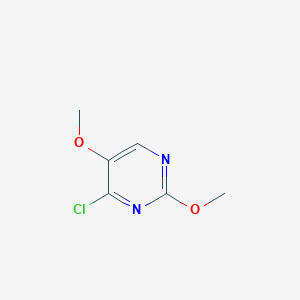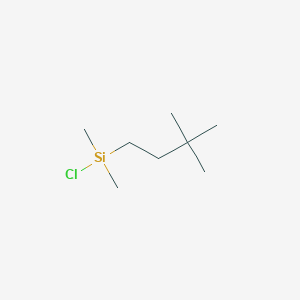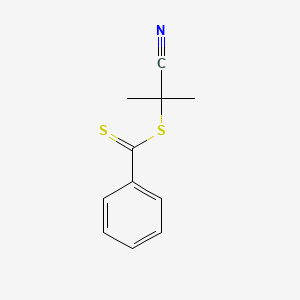
(5-methyl-1H-indol-3-yl)methanol
Übersicht
Beschreibung
(5-methyl-1H-indol-3-yl)methanol, also known as 5-methoxyindole-3-methanol (5-MIM), is an indole-based compound that has been studied extensively in the scientific community due to its potential applications in the fields of medicine, biochemistry, and pharmacology. 5-MIM has been found to possess a wide range of biochemical and physiological effects, and is being studied for its potential use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Methanol as a Building Block in Chemical Industry
Methanol serves as a key building block in the chemical industry, with its applications extending to the synthesis of various chemicals and fuels. Methylotrophic bacteria, for example, have been engineered to convert methanol into metabolites, showcasing the potential of methanol as an alternative carbon source for bioprocess technology. This reflects the broader utility of methanol in producing fine and bulk chemicals, illustrating its foundational role in industrial biotechnology (Schrader et al., 2009).
Catalytic Applications
Methanol has been utilized as a C1 synthon and hydrogen source in various catalytic processes, including the selective N-methylation of amines and the transfer hydrogenation of nitroarenes. These applications highlight methanol's versatility as a reagent in chemical synthesis, offering a clean and cost-competitive method for producing N-methylated products and pharmaceutical agents. The advancement of catalysts such as RuCl3.xH2O has facilitated these processes, underscoring the potential of methanol in enhancing synthetic efficiency and environmental sustainability (Sarki et al., 2021).
Methanol in Organic Synthesis
The use of methanol as a solvent and reactant in organic synthesis is significant, with its role in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds being particularly noteworthy. Methanol's application in methylation, methoxylation, formylation, and other reactions demonstrates its importance in drug discovery and the synthesis of natural products. The development of transition-metal-catalyzed processes utilizing methanol as a C1 source further exemplifies its value in modern synthetic methodologies (Natte et al., 2017).
Methanol in Biological Conversion and Specialty Chemicals Production
Engineering E. coli to utilize methanol for the production of specialty chemicals represents a breakthrough in the biological conversion of methanol. By integrating superior methanol dehydrogenases and pathway enzymes from various sources, researchers have achieved the in vivo conversion of methanol into valuable compounds such as flavanones. This approach not only exemplifies the potential of methanol in biotechnological applications but also opens new avenues for the sustainable production of chemicals from alternative carbon sources (Whitaker et al., 2017).
Eigenschaften
IUPAC Name |
(5-methyl-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-5,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNSONWCLQMISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433097 | |
| Record name | 5-METHYL-3-HYDROXYMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-hydroxymethylindole | |
CAS RN |
215997-77-6 | |
| Record name | 5-METHYL-3-HYDROXYMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



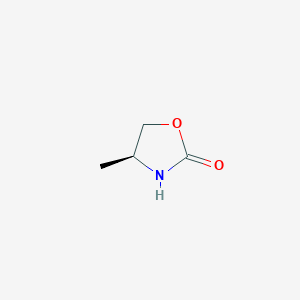

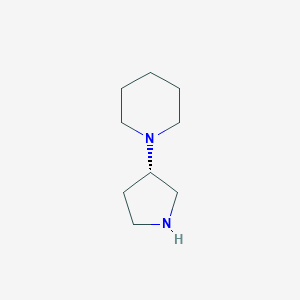
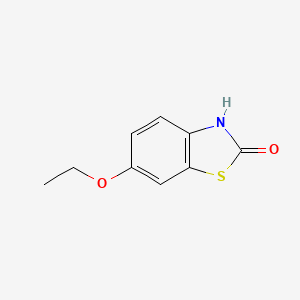
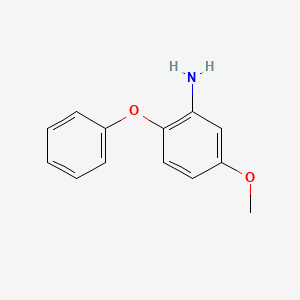
![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)
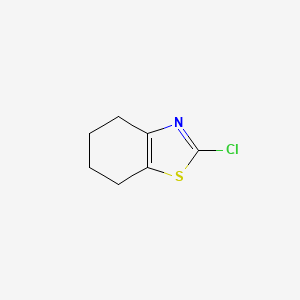


![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)

